4-Ethoxy-2-fluorobenzoyl chloride
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-Ethoxy-2-fluorobenzoyl chloride” were not found, similar compounds such as “2-Fluorobenzoyl chloride” have been used in reactions. For instance, “2-Fluorobenzoyl chloride” reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N -mono- N, N -di-substituted intermediate which on ring closure yields heteroannulated oxazinone .
Scientific Research Applications
Crystallization Studies
4-Fluorobenzoyl chloride, closely related to 4-Ethoxy-2-fluorobenzoyl chloride, has been studied for its crystallization properties. A study by Dikundwar and Row (2014) explored the crystallization pathway of 4-fluorobenzoyl chloride, revealing new insights into the polytypic forms of this compound and its structural and energetic correlations (Dikundwar & Row, 2014).
Bioconjugation and Activation
4-Fluorobenzenesulfonyl chloride, which shares some structural similarities with this compound, is an effective agent for activating hydroxyl groups in polymers for bioconjugation. Chang et al. (1992) highlighted its use in covalently attaching biologicals to various solid supports, maintaining the biological function of these molecules (Chang et al., 1992).
Radiotracer Development
In the field of radiopharmaceuticals, research by Cui et al. (2012) investigated radiofluoro-pegylated phenylbenzoxazole derivatives, which are structurally related to this compound. These compounds showed potential as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging (Cui et al., 2012).
Polymer Synthesis
Research by Morikawa and Ono (1999) in the field of polymer chemistry involved the use of 4-fluorobenzoyl chloride derivatives in synthesizing highly branched poly(ether ketone) dendrons. These dendrons, with their graded structures, were created using aromatic nucleophilic substitution reactions, a process potentially applicable to this compound (Morikawa & Ono, 1999).
Continuous-Flow Process Development
In the pharmaceutical industry, compounds like 2,4-Dichloro-5-fluorobenzoyl chloride, similar to this compound, have been synthesized using continuous-flow processes for efficient C–C bond formation. Guo, Yu, and Su (2020) demonstrated this method's advantages, such as higher product yield and operational safety, in the production of Floxacin intermediates (Guo, Yu, & Su, 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
4-Ethoxy-2-fluorobenzoyl chloride, like other benzoyl chlorides, is a reactive compound that can undergo various chemical reactions. It can participate in nucleophilic substitution reactions , where it interacts with its targets by donating or accepting electrons. This interaction can lead to changes in the target molecules, potentially altering their function.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For example, its reactivity may be enhanced or diminished by changes in pH or temperature. Additionally, it may react with other chemicals present in the environment, potentially altering its effects.
Biochemical Analysis
Biochemical Properties
4-Ethoxy-2-fluorobenzoyl chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through nucleophilic substitution reactions. This compound can act as an acylating agent, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively . These interactions are crucial in the synthesis of complex organic molecules and pharmaceuticals.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through acylation. This modification can alter enzyme activity, affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the acylation of key signaling proteins can disrupt normal cellular communication, leading to changes in cell behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating active site residues, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained modifications to cellular proteins and enzymes, potentially leading to chronic changes in cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects, such as enzyme inhibition and cellular toxicity, are often observed at high doses. These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound can influence its biological activity and effectiveness in various applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects .
Properties
IUPAC Name |
4-ethoxy-2-fluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-6-3-4-7(9(10)12)8(11)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJONAPGITZXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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